2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile
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Overview
Description
2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile is a chemical compound with a unique bicyclic structure. This compound is characterized by the presence of a fluoroethyl group and a carbonitrile group attached to a bicyclo[2.2.1]heptane framework. The compound’s structure imparts distinct chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile typically involves a series of organic reactions. One common method includes the cycloaddition reaction, where a diene reacts with a dienophile to form the bicyclic structure. The fluoroethyl and carbonitrile groups are then introduced through subsequent substitution reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonitrile group to form amines or other derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and other substituted bicyclo[2.2.1]heptane compounds. These products can have different properties and applications depending on the functional groups introduced .
Scientific Research Applications
2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as drug candidates for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the carbonitrile group can participate in various chemical reactions within biological systems. These interactions can modulate biochemical pathways and exert specific effects, making the compound useful in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile include other bicyclo[2.2.1]heptane derivatives, such as:
- Bicyclo[2.2.1]heptane-2-carboxylates
- Bicyclo[2.2.1]heptane-2-amines
- Bicyclo[2.2.1]heptane-2-alcohols
Uniqueness
What sets this compound apart is the presence of both a fluoroethyl group and a carbonitrile group. This combination imparts unique chemical properties, such as increased stability and reactivity, which can be advantageous in various applications. The compound’s structure also allows for diverse chemical modifications, making it a versatile tool in scientific research .
Properties
Molecular Formula |
C10H14FN |
---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
2-(2-fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C10H14FN/c11-4-3-10(7-12)6-8-1-2-9(10)5-8/h8-9H,1-6H2 |
InChI Key |
IIWHVZMPCGVIOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2(CCF)C#N |
Origin of Product |
United States |
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